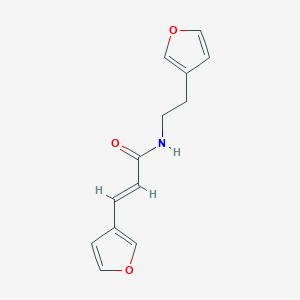

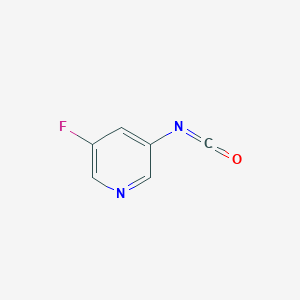

![molecular formula C14H18N2O3 B2958616 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate CAS No. 380604-83-1](/img/structure/B2958616.png)

4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that are non-adjacent . Imidazole rings are present in many important biological molecules, including histidine and the B-vitamin biotin .

Synthesis Analysis

Imidazoles can be synthesized using several methods. One method involves the cyclization of amido-nitriles . Another method involves a one-pot metal and acid-free synthesis of trisubstituted imidazoles .

Chemical Reactions Analysis

Imidazoles can undergo various chemical reactions, including N-alkylation and N-acylation . They can also undergo oxidation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Imidazole itself is a white or colourless solid that is soluble in water, producing a mildly alkaline solution .

Wissenschaftliche Forschungsanwendungen

Environmental Fate and Behavior of Parabens

Parabens, structurally related to benzimidazole derivatives due to their benzoic acid esters composition, are extensively used as preservatives. They exhibit weak endocrine-disrupting properties and persist in aquatic environments due to widespread use. These compounds undergo reactions with free chlorine in water, forming chlorinated by-products. The environmental behavior of such compounds, including their degradation and persistence, offers insights into managing and mitigating the impact of related chemicals in water systems (Haman et al., 2015).

Synthesis and Biological Activity of Isoxazolone Derivatives

Isoxazolone derivatives, similar in their potential for biological activity, are synthesized through reactions involving aromatic aldehydes, showcasing their versatility as intermediates for heterocycles. The environmentally friendly procedures for preparing such heterocycles, including the use of inexpensive and safe catalysts, highlight the chemical industry's move towards greener synthesis methods. These derivatives have shown significant biological and medicinal properties, indicating the potential for developing new drugs or chemical agents (Laroum et al., 2019).

Antioxidant Evaluation and Therapeutic Potential

The study of synthetic phenolic antioxidants (SPAs) addresses their widespread use and environmental occurrence. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their transformation products have been investigated for their potential human exposure and toxicity. Such studies underscore the importance of understanding the environmental and health impacts of widely used chemical compounds, guiding the development of safer alternatives (Liu & Mabury, 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-(hydroxymethyl)benzimidazol-1-yl]butyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-11(18)19-9-5-4-8-16-13-7-3-2-6-12(13)15-14(16)10-17/h2-3,6-7,17H,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABJZUGTSQCJKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCN1C2=CC=CC=C2N=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)

![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)

![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)

![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2958547.png)

![7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2958551.png)

![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2958552.png)

![ethyl {2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958555.png)